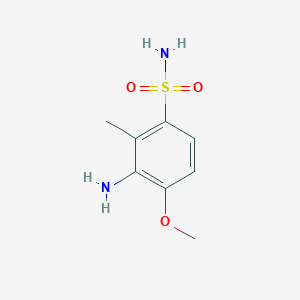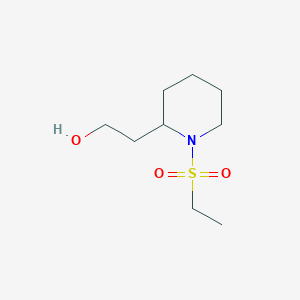![molecular formula C9H7F3O5 B13527573 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a versatile compound with numerous applications in scientific research and industry. It is known for its unique chemical structure, which includes a trifluoromethoxy group that enhances its lipophilicity and electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but has a boronic acid functional group instead of the acetic acid moiety.
3-(Trifluoromethoxy)phenylboronic acid: Similar to 4-(Trifluoromethoxy)phenylboronic acid but with the trifluoromethoxy group in a different position.
Uniqueness
The presence of both the hydroxyl and trifluoromethoxy groups in 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid makes it unique. This combination enhances its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7F3O5 |
|---|---|
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16) |
InChI-Schlüssel |
AWEMPCNWIXXQSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


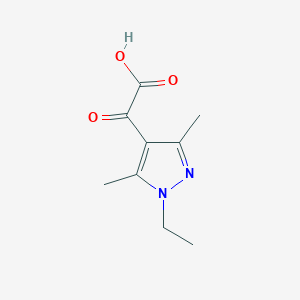
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)


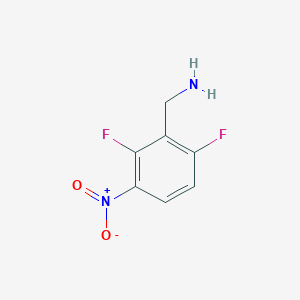


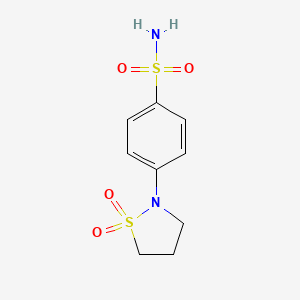
![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

